REACTION_CXSMILES
|
O(C1C=C(CCCC(C2C=CC(OC)=CC=2)(C)C)C=CC=1)C1C=CC=CC=1.[O:28]([C:35]1[CH:36]=[C:37]([CH2:42][CH:43]=[CH:44][C:45]([C:48]2[CH:53]=[CH:52][C:51]([O:54][CH3:55])=[CH:50][CH:49]=2)([CH3:47])[CH3:46])[CH:38]=[CH:39][C:40]=1[F:41])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.O(C1C=C(C=CCC(C2C=CC(OC)=CC=2)(C)C)C=CC=1F)C1C=CC=CC=1>>[O:28]([C:35]1[CH:36]=[C:37]([CH2:42][CH2:43][CH2:44][C:45]([C:48]2[CH:53]=[CH:52][C:51]([O:54][CH3:55])=[CH:50][CH:49]=2)([CH3:46])[CH3:47])[CH:38]=[CH:39][C:40]=1[F:41])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)CCCC(C)(C)C1=CC=C(C=C1)OC
|
Name
|
1-(3-phenoxy-4-fluorophenyl)-4-(4-methoxyphenyl)-4-methyl-2-pentene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1F)CC=CC(C)(C)C1=CC=C(C=C1)OC
|
Name
|
1-(3-phenoxy-4-fluorophenyl)-4-(4-methoxyphenyl)-4-methyl-1-pentene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1F)C=CCC(C)(C)C1=CC=C(C=C1)OC
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
ADDITION
|
Details
|
was treated
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1F)CCCC(C)(C)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |